molecular formula C8H7N3O B3350543 4-Methoxypyrido[2,3-d]pyrimidine CAS No. 28732-78-7

4-Methoxypyrido[2,3-d]pyrimidine

Cat. No.: B3350543
CAS No.: 28732-78-7
M. Wt: 161.16 g/mol
InChI Key: AHRIWZWRQAYTQM-UHFFFAOYSA-N
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Description

4-Methoxypyrido[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused bicyclic structure comprising pyridine and pyrimidine rings, with a methoxy (-OCH₃) substituent at the 4-position (Fig. 1). This scaffold has garnered attention in medicinal chemistry due to its structural versatility and bioactivity. Derivatives of pyrido[2,3-d]pyrimidine are explored for anticancer, antimicrobial, and kinase inhibitory properties, with substitution patterns critically influencing their pharmacological profiles .

Properties

IUPAC Name

4-methoxypyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-12-8-6-3-2-4-9-7(6)10-5-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRIWZWRQAYTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344211
Record name 4-Methoxypyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28732-78-7
Record name 4-Methoxypyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-methoxypyrido[2,3-d]pyrimidine derivatives as effective anticancer agents. A significant focus has been on their ability to inhibit various cancer cell lines.

  • Synthesis and Evaluation : A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for cytotoxicity against the NCI 60 human cancer cell line panel. Some derivatives exhibited selective activity against breast cancer (MCF-7) and renal cancer (UO-31) cell lines, suggesting their potential as targeted therapies in oncology .
  • Mechanism of Action : The anticancer mechanisms of these compounds often involve the inhibition of key signaling pathways related to cell proliferation, differentiation, and apoptosis. This targeted approach minimizes damage to normal cells, a common drawback of traditional chemotherapy .

Neurological Applications

This compound derivatives have also shown promise in treating various neurological disorders:

  • Cognitive Disorders : Certain derivatives act as cannabinoid-1 (CB1) receptor antagonists, which can be beneficial in treating conditions such as psychosis, memory deficits, and cognitive disorders including Alzheimer’s disease . This highlights their role in modulating neurochemical pathways involved in cognition and memory.
  • Additional Neurological Conditions : The compounds have been investigated for their potential in treating anxiety disorders, epilepsy, Parkinson's disease, and even substance abuse disorders . Their broad spectrum of action makes them valuable candidates for further research in neuropharmacology.

Other Medicinal Applications

Beyond cancer and neurological disorders, this compound derivatives are being explored for various other therapeutic applications:

  • Antimicrobial Activity : Some studies indicate that pyrido[2,3-d]pyrimidines possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
  • Anti-inflammatory Effects : There is ongoing research into their anti-inflammatory properties which could lead to new treatments for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeSpecific ApplicationReference
AnticancerSelective inhibition of MCF-7 and UO-31 cells
NeurologicalTreatment of Alzheimer's disease
AntimicrobialPotential antibiotic development
Anti-inflammatoryResearch on inflammatory diseases

Comparison with Similar Compounds

Structural Highlights :

  • Core : Pyrido[2,3-d]pyrimidine (pyridine fused to pyrimidine at positions 2 and 3).
  • Key Substituent : Methoxy group at position 4, enhancing electronic properties and binding interactions.
  • Synthetic Routes : Synthesized via reductive amination, cyclocondensation, or modifications of chloropyrimidine precursors .

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-methoxypyrido[2,3-d]pyrimidine are best understood through comparison with analogs differing in fused heterocycles, substituent positions, or functional groups.

Comparison by Fused Heterocycle

Thieno[2,3-d]pyrimidines

  • Core : Thiophene fused to pyrimidine (replacing pyridine in pyrido analogs).
  • Example: 4-Methoxy-thieno[2,3-d]pyrimidine (Fig. 2A) .
  • Key Differences: Electronic Effects: Sulfur atom increases electron density, altering reactivity. Bioactivity: Thieno derivatives exhibit antiviral and kinase inhibitory activity but show reduced metabolic stability compared to pyrido analogs .

Furo[2,3-d]pyrimidines

  • Core : Furan fused to pyrimidine.
  • Example: 4-Amino-5-methylfuro[2,3-d]pyrimidine (Fig. 3A) .
  • Key Differences :
    • Oxygen vs. Nitrogen : Oxygen in furan reduces basicity, impacting solubility and target binding.
    • Applications : Furo derivatives are less explored in oncology but show promise in antifolate therapies .

Comparison by Substituent Position and Functional Groups

4-Methoxy vs. 4-Amino Derivatives

Compound Substituent Activity Highlights Synthesis Route
This compound -OCH₃ Anticancer (EGFR inhibition) Reductive amination
6-Amino-2-thioxo-pyrido[2,3-d]pyrimidine -NH₂, -S Antimetabolite activity Cyclocondensation
  • Methoxy Group : Enhances lipophilicity and membrane permeability but may reduce hydrogen bonding capacity.
  • Amino/Thioxo Groups: Improve water solubility and enable covalent interactions with targets (e.g., thymidylate synthase) .

Pyrido[3,4-d]pyrimidines

  • Core : Pyridine fused to pyrimidine at positions 3 and 3.
  • Example : 2,4-Disubstituted pyrido[3,4-d]pyrimidines (CXCR2 antagonists) .
  • Key Differences :
    • Ring Fusion Position : Alters molecular geometry, affecting receptor binding (e.g., CXCR2 vs. EGFR targets).
    • Synthetic Flexibility : Position 4 substitutions are more accessible in pyrido[3,4-d] analogs .

Physicochemical and Pharmacokinetic Profiles

Property This compound 4-Methoxy-thieno[2,3-d]pyrimidine 2,4-Disubstituted Pyrido[3,4-d]pyrimidine
LogP 1.8–2.5 2.1–3.0 1.5–2.2
Solubility (µg/mL) 15–30 10–20 20–50
Metabolic Stability Moderate Low High
Key Targets EGFR, CDK2 Kinases, Topoisomerases CXCR2, JAK2
  • LogP Trends: Thieno analogs are more lipophilic due to sulfur, whereas pyrido[3,4-d] derivatives balance polarity.
  • Metabolism: Pyrido[2,3-d] analogs with methoxy groups undergo slower hepatic clearance than thieno derivatives .

Q & A

Q. What synthetic methodologies are commonly employed for introducing the methoxy group at position 4 of pyrido[2,3-d]pyrimidine?

The methoxy group at the C4 position is typically introduced via nucleophilic substitution of a chlorine atom using sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in methanol. For example, 4-chloropyrido[2,3-d]pyrimidine intermediates can undergo methoxy substitution under reflux conditions (60–80°C, 6–12 hours) . Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of 4-methoxypyrido[2,3-d]pyrimidine derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To verify methoxy (-OCH₃) proton signals (~δ 3.8–4.0 ppm) and aromatic ring connectivity.
  • Mass spectrometry (EI/ESI) : For molecular ion confirmation and fragmentation patterns.
  • IR spectroscopy : To detect functional groups (e.g., C-O stretch at ~1250 cm⁻¹ for methoxy) .

Q. What are the most frequently explored substituents in pyrido[2,3-d]pyrimidine derivatives, and how do they influence solubility?

Common substituents include:

  • C4 : Methoxy (enhances hydrophilicity), chloro (improves electrophilicity for further derivatization).
  • C6/C7 : Methyl, phenyl, or heteroaromatic groups (modulate steric effects and target binding). Methoxy groups at C4 generally improve aqueous solubility compared to chloro analogs, facilitating in vitro assays .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies rationalize the biological activity of this compound derivatives?

SAR studies highlight that:

  • The C4 methoxy group enhances kinase inhibition (e.g., FAK, CHK1) by forming hydrogen bonds with hinge regions.
  • Substituents at C6/C7 (e.g., methyl or aryl groups) improve selectivity by occupying hydrophobic pockets in target proteins. For example, 6-aryl-substituted analogs show 10-fold higher potency against CHK1 compared to unsubstituted derivatives .

Q. How should researchers address contradictions in biological data between 4-methoxy and 4-chloro analogs?

Discrepancies may arise from differences in:

  • Electrophilicity : Chloro analogs may react non-specifically with cellular nucleophiles, leading to off-target effects.
  • Metabolic stability : Methoxy groups are less prone to oxidative degradation than chloro substituents. Validate results using orthogonal assays (e.g., thermal shift assays for target engagement) and control for purity via HPLC .

Q. What computational strategies are recommended for optimizing this compound derivatives?

Use:

  • Molecular docking : To predict binding modes with kinases (e.g., FAK, PARP-1) and prioritize substituents.
  • MD simulations : To assess stability of ligand-protein complexes over 100-ns trajectories.
  • Free energy calculations (MM/PBSA) : To quantify binding affinities and guide synthetic efforts .

Q. What experimental protocols mitigate stability issues in this compound under physiological conditions?

  • pH stability : Test compound integrity in buffers (pH 2–9) via LC-MS over 24 hours.
  • Light sensitivity : Store derivatives in amber vials if conjugated π-systems are present.
  • Metabolic profiling : Use liver microsomes to identify major degradation pathways .

Q. How can multi-step synthesis of this compound hybrids be optimized for scalability?

  • Catalyst selection : Replace Pd-based catalysts with CuI for Ullmann couplings to reduce costs .
  • One-pot reactions : Combine cyclization and methoxylation steps using microwave irradiation (e.g., 150°C, 30 minutes) .

Q. What in vitro assays are most suitable for evaluating this compound derivatives as kinase inhibitors?

  • Kinase inhibition : Use ADP-Glo™ assays for FAK/CHK1 IC₅₀ determination.
  • Antiproliferative activity : Test against cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control.
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) .

Q. How can researchers address low yields in the final cyclization step of pyrido[2,3-d]pyrimidine synthesis?

  • Solvent optimization : Replace ethanol with DMF to improve solubility of intermediates.
  • Base selection : Use K₃PO₄ instead of Na₂CO₃ to enhance reaction efficiency (yields increase from 45% to 72%) .

Q. Tables for Key Data

Substituent Position Common Groups Impact on Activity Reference
C4-OCH₃, -ClH-bonding, solubility
C6-CH₃, -PhHydrophobic interaction
C7HeteroarylSelectivity modulation
Assay Type Protocol Application
Kinase inhibitionADP-Glo™, 10 µM ATP, 1 h incubationFAK/CHK1 IC₅₀
Metabolic stabilityLiver microsomes (human/mouse), 37°C, 1 hHalf-life (t₁/₂)
SAR validationThermal shift assay (ΔTm ≥ 2°C)Target engagement

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxypyrido[2,3-d]pyrimidine

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